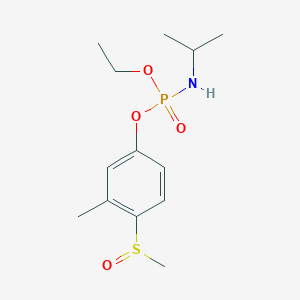

Fenamiphos sulfoxide

Description

Contextualizing Fenamiphos (B133129) and its Environmental Transformation Products

Fenamiphos is a systemic organophosphorus nematicide and insecticide used to control nematodes and other pests in a range of agricultural settings, including on crops like pineapple, turfgrass, and bananas. researchgate.netsphinxsai.com Once applied, fenamiphos is subject to environmental transformation processes, primarily oxidation. researchgate.netfao.org This oxidation occurs at the thioether linkage, leading to the formation of its two major oxidative metabolites: fenamiphos sulfoxide (B87167) (FSO) and, subsequently, fenamiphos sulfone (FSO2). researchgate.netacs.org

The degradation of fenamiphos in soil and water is significantly influenced by microbial activity. researchgate.netnih.gov In soil, fenamiphos is rapidly oxidized to fenamiphos sulfoxide. researchgate.netpublish.csiro.au However, the further oxidation of this compound to fenamiphos sulfone is a much slower process. researchgate.netpublish.csiro.au This difference in transformation rates often leads to the accumulation of this compound in the soil. researchgate.netpublish.csiro.au The half-life of the total fenamiphos residue (fenamiphos + this compound + fenamiphos sulfone) has been noted to be approximately 50 days in surface soil and 140 days in subsurface soil. researchgate.netpublish.csiro.au The transformation pathway also includes hydrolysis, which can lead to the formation of phenol (B47542) derivatives such as this compound phenol. nih.govnih.gov

The rate of these transformations can vary based on environmental conditions. For instance, studies have shown that the conversion of fenamiphos to this compound is considerably faster in surface soil compared to subsurface soil, a difference attributed to higher microbial biomass and organic matter content in the upper layers. researchgate.netpublish.csiro.au

Table 1: Transformation Products of Fenamiphos

| Parent Compound | Major Metabolites |

|---|---|

| Fenamiphos | This compound (FSO) |

| Fenamiphos sulfone (FSO2) | |

| Fenamiphos phenol | |

| This compound phenol | |

| Fenamiphos sulfone phenol |

This table lists the primary transformation products of Fenamiphos in the environment.

Significance of this compound within Environmental Chemistry and Toxicology Research

This compound is of particular significance in environmental chemistry and toxicology for several key reasons. Firstly, it is often more persistent and mobile than the parent fenamiphos. researchgate.nettandfonline.com Due to its higher water solubility and lower adsorption to soil particles compared to fenamiphos, this compound has a greater potential to leach through the soil profile and contaminate groundwater. researchgate.nettandfonline.com Research has demonstrated that while only a small fraction of fenamiphos in soil is extractable by water, virtually all of the this compound present can be extracted by water, making it more available to interact with organisms in the soil solution. flvc.org

Secondly, this compound retains significant biological activity. flvc.orgfao.org Toxicological studies have shown that this compound is often as toxic, and in some cases more toxic, than the parent fenamiphos to various organisms. researchgate.netepa.gov For example, the acute oral LD50 for rats for this compound ranges from 3.7 to 4.1 mg/kg, indicating a higher toxicity than the parent compound in some instances. fao.orgepa.gov This retained, and sometimes enhanced, toxicity means that the degradation of fenamiphos to this compound does not represent a detoxification pathway, and the presence of this metabolite must be considered in risk assessments. nih.gov

The persistence and mobility of this compound, combined with its toxicity, suggest that it may be the dominant compound responsible for nematode control and potential non-target effects for an extended period after the initial application of fenamiphos. researchgate.netflvc.org Its stability in certain environmental compartments, coupled with its potential for long-range transport, underscores the importance of its inclusion in environmental monitoring programs. nih.gov The development of specific analytical methods, such as gas chromatography and high-performance liquid chromatography, has been crucial for accurately quantifying this compound in various environmental matrices like soil, water, and turfgrass. sphinxsai.comacs.orgnih.gov

Table 2: Comparative Properties of Fenamiphos and its Sulfoxide Metabolite

| Property | Fenamiphos | This compound |

|---|---|---|

| Formation | Parent Compound | Primary oxidation product of Fenamiphos researchgate.net |

| Mobility in Soil | Less mobile tandfonline.com | More mobile, higher leaching potential researchgate.nettandfonline.com |

| Water Availability | Low availability in soil water flvc.org | High availability in soil water flvc.org |

| Toxicity | Highly toxic fao.org | Equally or more toxic than parent compound researchgate.netepa.gov |

| Persistence | Rapidly transforms to FSO researchgate.net | More persistent than Fenamiphos, slowly transforms to FSO2 researchgate.netpublish.csiro.au |

This table provides a comparative overview of the key environmental properties of Fenamiphos and this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMWGMGWJEGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037548 | |

| Record name | Fenamiphos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-43-7 | |

| Record name | Fenamiphos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transformation and Degradation Pathways of Fenamiphos Sulfoxide

Formation Mechanisms of Fenamiphos (B133129) Sulfoxide (B87167) from Fenamiphos

The transformation of fenamiphos to fenamiphos sulfoxide is a key initial step in its environmental degradation. This process is primarily driven by oxidation.

Oxidative Biotransformation Processes in Environmental Matrices

In various environmental settings such as soil and water, fenamiphos undergoes oxidation to form this compound. researchgate.netjmaterenvironsci.comnih.gov This conversion is a rapid process, often occurring within a short period after the application of fenamiphos. researchgate.netoup.com For instance, in sandy surface soil, fenamiphos has been observed to be rapidly oxidized to its sulfoxide analogue. researchgate.net This oxidative transformation can also be initiated by photochemical processes. tandfonline.comtandfonline.com Under exposure to natural sunlight on soil, fenamiphos has a reported half-life of 3.23 hours, with this compound being a major identified product. epa.gov Similarly, in aqueous solutions, fenamiphos photodegrades with a half-life of about 7 hours. apvma.gov.au

The rate of this transformation can be influenced by environmental factors such as temperature. Studies have shown that the degradation rate of fenamiphos increases with rising temperatures, for example, from 16°C to 28°C. epa.govtandfonline.com

Role of Microbial Activity in Sulfoxide Formation

Microbial activity plays a significant role in the oxidation of fenamiphos to this compound in the soil. nih.govbu.edu.egepa.gov The process is considered to be biologically mediated, as the degradation is faster in non-sterilized soil compared to autoclaved soil. tandfonline.comresearchgate.netflvc.orgflvc.org Several bacterial genera, including Pseudomonas, Flavobacterium, Caulobacter, Bacillus, and Streptomyces, have been identified as capable of degrading fenamiphos. bu.edu.egasm.org The enhanced biodegradation of fenamiphos in soils with a history of repeated applications is attributed to the adaptation of soil microbial populations. oup.combu.edu.egasm.org In such "enhanced" soils, the rapid transformation of fenamiphos to this compound is a key step, which is then often quickly followed by further degradation. oup.combu.edu.egasm.org

Even some species of green algae and cyanobacteria have been shown to transform fenamiphos to its primary oxidation product, this compound. nih.govresearchgate.net

Subsequent Degradation Pathways of this compound

This compound is an intermediate that can undergo further transformations in the environment, leading to a variety of degradation products.

Further Oxidation to Fenamiphos Sulfone

This compound can be further oxidized to form fenamiphos sulfone. researchgate.netjmaterenvironsci.comtandfonline.comfao.orgacs.org This subsequent oxidation step, however, has been observed to be much slower than the initial oxidation of fenamiphos, which can lead to an accumulation of this compound in the soil. researchgate.net The degradation pathway can differ depending on the soil conditions. In some soils, both hydrolysis to this compound phenol (B47542) and oxidation to fenamiphos sulfone are the initial routes of degradation for this compound. nih.gov

The rate of degradation of both this compound and fenamiphos sulfone is influenced by soil pH, with faster degradation observed in more alkaline soils. tandfonline.comasm.org

Hydrolytic Cleavage to Phenolic Metabolites

A significant degradation pathway for this compound is hydrolytic cleavage, which results in the formation of phenolic metabolites. fao.orgnih.gov Specifically, this compound can be hydrolyzed to this compound phenol. nih.govnih.gov In soils with enhanced biodegradation, the primary degradation route for this compound is rapid hydrolysis to its corresponding phenol. bu.edu.egasm.orgnih.gov This hydrolytic process is also observed in aquatic environments, where various species of green algae and cyanobacteria can hydrolyze this compound to this compound phenol. nih.govresearchgate.net

Further degradation can lead to other phenolic compounds, such as fenamiphos sulfone phenol. tandfonline.com The toxicity of these phenolic metabolites can be greater than that of the parent compound and its sulfoxide and sulfone forms. nih.gov

Dephosphorylation Processes

The complete mineralization of these compounds can eventually lead to the formation of carbon dioxide. nih.govbu.edu.eg

Mineralization Pathways (e.g., to CO2)

The complete degradation, or mineralization, of this compound to carbon dioxide (CO2) is a crucial process for the detoxification of contaminated environments. This transformation is primarily mediated by soil microorganisms. In soils with a history of fenamiphos application, a process of enhanced biodegradation can occur. bu.edu.egasm.org In this scenario, the parent compound, fenamiphos, is oxidized to this compound (FSO). bu.edu.egasm.org Subsequently, FSO is rapidly hydrolyzed to FSO-phenol (FSO-OH), which is then mineralized to CO2. bu.edu.egasm.org This pathway is considered more rapid in enhanced soils because it bypasses the formation of fenamiphos sulfone (FSO2). oup.com

The mineralization of fenamiphos and its metabolites, including the sulfoxide, can also proceed through hydrolysis as the initial step. oup.com The resulting phenolic compounds, such as FSO-phenol, can undergo further degradation through desulfonation, where the sulfonate group is removed either before, during, or after the cleavage of the aromatic ring. oup.com Studies have shown that after a 70-day incubation period, the mineralization of 14C-labeled fenamiphos to 14CO2 can be significant, particularly in soils with a history of the pesticide's use. nih.gov In one study, up to 34.2% of the applied radioactivity was recovered as 14CO2 by the end of the experiment, indicating substantial mineralization. epa.govepa.gov This process is largely attributed to the metabolic activity of various soil microorganisms that can utilize fenamiphos and its derivatives as a source of carbon. bu.edu.egresearchgate.net

Influence of Environmental Parameters on this compound Transformation Kinetics

The rate at which this compound is transformed in the environment is not constant but is influenced by a variety of environmental factors. These parameters can significantly affect the persistence and potential for transport of this compound in soil and water systems.

Soil Matrix Effects on Transformation Rates

The physical and chemical properties of the soil matrix play a critical role in determining the transformation kinetics of this compound.

Impact of Soil pH

Soil pH is a key factor influencing the degradation rate of fenamiphos and its metabolites. Generally, the degradation of fenamiphos is faster in alkaline soils compared to neutral and acidic soils. tandfonline.comnih.gov This is partly due to the increased rate of hydrolysis at higher pH levels. jmaterenvironsci.com For this compound specifically, studies have shown that its degradation rate increases with increasing soil pH. nih.gov In one study, the half-life of this compound decreased from 39.6 days in a soil with a pH of 4.7 to 11.3 days in a soil with a pH of 8.4. nih.gov This trend suggests that alkaline conditions promote the transformation of this compound. The development of enhanced biodegradation of fenamiphos has also been linked to higher soil pH, with rapid degradation observed in soils with a pH of 7.7 or higher. asm.orgnih.gov

Table 1: Effect of Soil pH on the Half-Life of this compound

| Soil pH | Half-Life of this compound (days) |

|---|---|

| 4.7 | 39.6 nih.gov |

Influence of Temperature

Temperature significantly affects the rate of chemical and biological reactions, and the degradation of this compound is no exception. The rate of fenamiphos degradation generally increases with an increase in temperature. epa.govtandfonline.comnih.govepa.govepa.gov Studies have shown that degradation is higher at 37°C compared to 25°C and 18°C, except under alkaline pH conditions. tandfonline.comnih.gov While specific kinetic data for this compound as a function of temperature is limited in the provided search results, the general principle of increased reaction rates at higher temperatures applies to its transformation as well. The hydrolysis of fenamiphos, a precursor to the sulfoxide, is slow at low temperatures but is complete in basic water at 50°C. jmaterenvironsci.com

Role of Microbial Biomass and Community Structure

Microbial activity is a primary driver of fenamiphos and this compound degradation in soil. bu.edu.egtandfonline.comnih.govresearchgate.netpublish.csiro.au The dissipation of the pesticide is slower in sterile soils compared to non-sterile soils, highlighting the crucial role of microorganisms. tandfonline.comnih.gov A diverse range of bacteria, including species from the genera Pseudomonas, Flavobacterium, Caulobacter, Bacillus, and Streptomyces, have been identified as capable of degrading fenamiphos. bu.edu.egasm.org Some microorganisms can utilize fenamiphos as a sole source of carbon and nitrogen. bu.edu.eg The structure of the microbial community and the total microbial biomass can influence the degradation pathway and rate. researchgate.netpublish.csiro.au For instance, differences in the transformation behavior of fenamiphos between surface and subsurface soils have been attributed to variations in microbial biomass. researchgate.netpublish.csiro.au In soils with enhanced biodegradation, specific microbial consortia are responsible for the rapid breakdown of fenamiphos and its metabolites. asm.orgnih.gov Cyanobacteria have also been shown to transform fenamiphos into this compound and subsequently hydrolyze it to this compound phenol. taylorfrancis.com

Organic Matter Content and Cation Exchange Capacity

Soil organic matter (OM) content and cation exchange capacity (CEC) are important soil properties that influence the fate of pesticides. Organic matter can affect pesticide degradation in two opposing ways: it can enhance microbial activity by providing a substrate, but it can also reduce the bioavailability of the pesticide for degradation through sorption. researchgate.net The sorption of fenamiphos and its metabolites, including the sulfoxide, is influenced by OM content. researchgate.net

Cation exchange capacity, which is a measure of the soil's ability to hold positively charged ions, is also a factor. sdstate.edulibretexts.org The mobility of fenamiphos and its metabolites has been observed to be greatest in soils with the lowest CEC and organic matter content. epa.govepa.gov This suggests that in soils with higher OM and CEC, fenamiphos and its metabolites are more strongly sorbed, which can retard their leaching but may also affect their availability for microbial degradation. researchgate.net The transformation of fenamiphos to its sulfoxide has been found to be faster in surface soils, which typically have higher organic matter content and microbial biomass, compared to subsurface soils. researchgate.netpublish.csiro.au

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Fenamiphos |

| This compound |

| Fenamiphos sulfone |

| This compound phenol |

| Carbon dioxide |

| Fenamiphos phenol |

| Fenamiphos sulfone phenol |

| Des-isopropylamino this compound |

| Fenamiphos sulfonic acid |

| 4-hydroxy-2-methylbenzenesulfonic acid |

| 3-methyl-4-(methylthio)phenol |

| Fenamiphos phenol sulfonic acid |

| OH-FSO2P-sulfate |

| FSO2P-sulfate |

| Fenamiphos sulfone anisole |

| MTMC sulfone |

Aquatic System Dynamics and Transformation Stability of this compound

This compound is a primary and biologically active metabolite of the organophosphorus nematicide fenamiphos. jmaterenvironsci.comoup.comnih.gov Its behavior and stability in aquatic environments are critical determinants of its potential environmental impact. The transformation and persistence of this compound in water are governed by several key processes, including hydrolysis and photolysis.

Hydrolytic Stability under Varying pH Conditions

This compound, along with its parent compound fenamiphos, is notably stable against hydrolysis under typical environmental pH and temperature conditions. apvma.gov.auapvma.gov.au While specific hydrolysis half-life data for this compound is not extensively detailed in the provided search results, its stability is often discussed in the context of its parent compound. Fenamiphos itself is relatively stable to hydrolysis, and its degradation via this pathway is slow. epa.govepa.gov

Studies on fenamiphos show that its hydrolysis rate is pH-dependent. For instance, one study reported hydrolysis half-lives for fenamiphos of 245 days at pH 5.0, 301 days at pH 7.0, and 235 days at pH 9.0. epa.govepa.gov Another study found half-lives of 1 year, 8 years, and 3 years at pH 4, 7, and 9 respectively. rayfull.com The major degradation product identified in these hydrolysis studies at pH 5 and 7 was this compound, indicating that while fenamiphos slowly hydrolyzes, it also transforms into the more stable sulfoxide form. epa.gov Under basic conditions (e.g., pH 9), hydrolysis of fenamiphos can also lead to the formation of fenamiphos phenol. epa.govrayfull.com The general stability of this compound to hydrolysis means it can persist in aquatic systems for extended periods, making other degradation pathways more significant for its ultimate removal. apvma.gov.au

nih.govnih.govnih.govepa.govepa.govepa.govepa.govepa.govepa.govrayfull.comrayfull.comrayfull.comPhotolytic Degradation in Aqueous Environments

Photolysis, or degradation by light, is a more significant pathway for the transformation of fenamiphos and this compound in aquatic environments. The parent compound, fenamiphos, degrades relatively quickly when exposed to sunlight in water, with a reported half-life of 2 to 4 hours under artificial light. epa.govepa.gov This rapid degradation of fenamiphos primarily results in its oxidation to this compound. jmaterenvironsci.comapvma.gov.au

However, the resulting this compound is considerably more resistant to further photolytic degradation. apvma.gov.au One study reported an aqueous photolysis half-life (DT₅₀) for this compound of 2.0 days at pH 7. herts.ac.uk Another source indicated that the sulfoxide metabolite could have a photolysis half-life of up to 96 days under a 12-hour light-dark cycle. apvma.gov.au The photolytic process involves the oxidation of the sulfoxide group, which can eventually lead to the formation of fenamiphos sulfone. jmaterenvironsci.com This discrepancy in reported half-lives highlights the persistence of this compound in sunlit surface waters compared to its parent compound, allowing it to be the dominant residue in the water column following fenamiphos application.

epa.govepa.govapvma.gov.auapvma.gov.auherts.ac.ukapvma.gov.auStereochemical Aspects of this compound Biotransformation

The biotransformation of fenamiphos to this compound introduces a new layer of complexity due to stereochemistry. Fenamiphos itself is a chiral molecule, possessing an asymmetric phosphorus atom. mdpi.com Its oxidation to this compound creates a second chiral center at the sulfur atom, resulting in the formation of four possible stereoisomers (two pairs of diastereomers). mdpi.comresearchgate.net The formation and subsequent degradation of these stereoisomers are highly selective processes, primarily driven by biotic activity in soil and other environmental matrices. acs.orgnih.govresearchgate.net

Enantioselective Formation and Degradation

Research has shown that the transformation of fenamiphos and the degradation of its sulfoxide metabolite are stereoselective. acs.orgresearchgate.net The successive sulfoxidation process is mainly biotic. nih.gov The stereochemistry of this transformation follows two primary, parallel pathways:

R(+)-fenamiphos → SRPR(+)-/SSPR(−)-FSO → R(+)-FSO₂ acs.orgnih.gov

S(−)-fenamiphos → SRPS(+)-/SSPS(−)-FSO → S(−)-FSO₂ acs.orgnih.gov

This indicates that the specific enantiomer of the parent fenamiphos determines which diastereomers of this compound (FSO) are initially formed. The degradation of this compound to fenamiphos sulfone (FSO₂) also proceeds stereoselectively. acs.orgnih.gov In contrast, the hydrolysis of fenamiphos, FSO, and FSO₂ to their corresponding phenols is a biotically favorable process but is not stereoselective. acs.orgnih.govresearchgate.net

Diastereomerization and Enantiomerization Dynamics in Soil Systems

Beyond its stereoselective formation and degradation, this compound undergoes further complex transformations in soil, specifically diastereomerization and enantiomerization. acs.orgnih.gov These isomeric conversions are also primarily biotic and stereoselective. researchgate.net

Studies have observed unidirectional conversions between FSO isomers. acs.org For example, SSPS(−)-FSO can transform into SRPS(+)-FSO (diastereomerization), and SSPS(−)-FSO can also convert to SRPR(+)-FSO (enantiomerization). acs.org A crucial finding is the occurrence of a unidirectional intersystem crossing, where isomers from the S(-)-fenamiphos pathway can convert to isomers typically associated with the R(+)-fenamiphos pathway. acs.orgnih.govacs.org This creates a new transformation system: S(−)-fenamiphos → SRPR(+)-/SSPR(−)-FSO → R(+)-FSO₂ . acs.orgnih.gov This crossing explains why SRPR(+)- and SSPR(−)-FSO are found in soils treated with S(−)-fenamiphos. acs.org

Implications of Stereochemistry on Environmental Persistence and Fate

Table of Compounds Mentioned

RRRRSRSRRSRSSSSSEcotoxicological Profile and Environmental Impact of Fenamiphos Sulfoxide

Aquatic Ecotoxicology

The behavior and effects of fenamiphos (B133129) sulfoxide (B87167) in aquatic environments have been the subject of multiple toxicological studies.

Fenamiphos sulfoxide is recognized as being very highly toxic to freshwater invertebrates. apvma.gov.auepa.govepa.gov

Acute toxicity studies have established this compound as a substance of significant concern for aquatic invertebrates. Data for the water flea, Daphnia magna, show a 48-hour median effective concentration (EC50) of 0.015 mg/L (or 15 µg/L) and a 48-hour median lethal concentration (LC50) of 7.5 µg/L. epa.govepa.govlgcstandards.comherts.ac.uk These values place the compound in the "very highly toxic" category for this species. epa.govepa.gov Another assessment reported a 48-hour LC50 of 15 ppb for Daphnia magna. apvma.gov.au The acute risk to freshwater invertebrates from exposure to this compound is considered considerable, with its toxicity being comparable to the parent compound, fenamiphos. epa.gov

In a comparative study using the cladoceran Daphnia carinata, the order of acute toxicity was found to be fenamiphos > fenamiphos sulfone > this compound, suggesting the sulfoxide was the least toxic of these three specific compounds to that species. nih.gov

Acute Toxicity of this compound to Freshwater Invertebrates

| Species | Endpoint | Value (µg/L) | Toxicity Classification |

|---|---|---|---|

| Daphnia magna | 48-h EC50 | 15 | High herts.ac.uk |

| Daphnia magna | 48-h LC50 | 7.5 | Very Highly Toxic epa.govepa.gov |

| Daphnia magna | 48-h LC50 | 15 | Very Highly Toxic apvma.gov.au |

Studies on the effects of this compound on primary producers like algae show a different toxicity profile compared to its effects on invertebrates.

Research on the acute toxicity of fenamiphos and its metabolites on the aquatic alga Pseudokirchneriella subcapitata and the terrestrial alga Chlorococcum sp. revealed that the oxidation products, this compound (FSO) and fenamiphos sulfone (FSO2), were not toxic to these algal species at concentrations up to 100 mg/L. researchgate.netnih.gov Another assessment on the green algae Scenedesmus subspicatus (a synonym for P. subcapitata) similarly found this compound to be practically non-toxic, with an EC50 value greater than 100,000 µg/L. apvma.gov.au

In contrast, other degradation products, particularly the phenolic metabolites, are significantly more toxic to algae than the parent compound. researchgate.netnih.gov The order of toxicity to P. subcapitata and Chlorococcum sp. was determined to be: fenamiphos phenol (B47542) > fenamiphos sulfone phenol > this compound phenol > fenamiphos. researchgate.netnih.gov This highlights the importance of considering the full range of transformation products in environmental risk assessments. It has also been shown that various green algae and cyanobacteria are capable of transforming the parent fenamiphos into this compound. researchgate.net

Comparative Acute Toxicity of Fenamiphos and its Metabolites to Algae

| Compound | Toxicity to P. subcapitata & Chlorococcum sp. |

|---|---|

| This compound | Not toxic up to 100 mg/L researchgate.netnih.gov |

| Fenamiphos Sulfone | Not toxic up to 100 mg/L researchgate.netnih.gov |

| Fenamiphos | Less toxic than phenol metabolites researchgate.netnih.gov |

| Fenamiphos Phenol | Most toxic researchgate.netnih.gov |

| Fenamiphos Sulfone Phenol | More toxic than parent researchgate.netnih.gov |

| This compound Phenol | More toxic than parent researchgate.netnih.gov |

Compared to its parent compound, this compound is substantially less toxic to fish. apvma.gov.au It is generally classified as moderately toxic to freshwater fish species. apvma.gov.auepa.govepa.gov

Acute Toxicity of this compound to Freshwater Fish

| Species | Endpoint | Value (µg/L) | Toxicity Classification |

|---|---|---|---|

| Bluegill sunfish (Lepomis macrochirus) | 96-h LC50 | 2000 - 2653 | Moderately Toxic epa.gov |

| Unspecified | LC50 | 1200 | Moderately Toxic apvma.gov.au |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | >100,000 | Low herts.ac.uk |

Toxicity to Aquatic Algae (e.g., Pseudokirchneriella subcapitata, Chlorococcum sp.)

Terrestrial Ecotoxicology

The environmental risk assessment for fenamiphos and its toxic metabolites, including this compound, has concluded that its use can pose an unacceptable risk to various terrestrial organisms. apvma.gov.au

Based on acute oral studies, this compound is considered very highly toxic to birds. apvma.gov.au The parent compound, fenamiphos, has also been shown to be very toxic to non-target terrestrial arthropods. apvma.gov.auapvma.gov.au For the metabolites, specific data on terrestrial invertebrates is scarce. One major degradate, desisopropyl this compound, is known to be very highly toxic to mammals, with a reported oral LD50 in rats of 3.7 mg/kg. epa.gov However, specific toxicity values for this compound concerning key terrestrial organisms like earthworms and beneficial insects are not well-documented in the available literature. herts.ac.uk

Toxicity to Soil-Dwelling Arthropods (e.g., Collembola)

Studies on the soil-dwelling springtail, Folsomia candida, indicate that this compound demonstrates a significant level of toxicity. Research has shown that the toxicity of this compound to this organism is of a similar order to that of the parent compound, fenamiphos apvma.gov.au. An evaluation by the European Food Safety Authority (EFSA) highlighted that the metabolite M01, identified as this compound, poses a high risk to soil macroorganisms like Folsomia candida pic.int.

Effects on Earthworms

The direct, isolated effects of this compound on earthworms are not extensively detailed in standalone studies. However, research on the parent compound, fenamiphos, provides indirect evidence of its potential impact. Studies on the earthworm Eisenia fetida have shown that fenamiphos is biotransformed within the organism, principally into its oxide metabolite, this compound nih.gov. While fenamiphos itself causes sublethal effects and histopathological changes in earthworms apvma.gov.audergipark.org.trresearchgate.net, the contribution of the internally formed this compound to this toxicity is a critical consideration. Field tests have recorded significant adverse effects on earthworm populations for up to three months after the application of fenamiphos apvma.gov.au.

Comparative Ecotoxicity of this compound and Related Metabolites

The ecotoxicity of this compound is often evaluated in comparison to its parent compound and other metabolites, revealing a complex toxicity profile that varies by organism.

This compound vs. Fenamiphos

The relative toxicity of this compound and fenamiphos differs depending on the species being tested. For soil arthropods like Folsomia candida, their toxicity is considered to be in a similar range apvma.gov.au. However, for the freshwater cladoceran Daphnia carinata, fenamiphos is demonstrably more toxic than this compound nih.gov. Conversely, for mammals such as rats, this compound is reported to be as toxic, and in some instances more toxic, than fenamiphos, with similar acute oral LD50 values epa.govfao.orgfao.orginchem.org. In freshwater invertebrates, both compounds are very highly toxic, with fenamiphos having a slightly lower LC50 value, indicating higher toxicity epa.gov.

Interactive Data Table: Comparative Acute Toxicity of this compound and Fenamiphos

| Species | This compound | Fenamiphos | Relative Toxicity | Source(s) |

| Folsomia candida (Collembola) | Similar toxicity to parent | Similar toxicity to sulfoxide | Similar | apvma.gov.au |

| Daphnia carinata (Cladoceran) | Less toxic than parent | More toxic than sulfoxide | Fenamiphos > this compound | nih.gov |

| Rat (Mammal) | LD50: 1.4-4.1 mg/kg | LD50: 2.4-23 mg/kg | Similar to more toxic | epa.govfao.orginchem.org |

| Freshwater Invertebrates | LC50: 7.5 ppb | LC50: 1.3 ppb | Both very highly toxic | epa.gov |

This compound vs. Phenolic Metabolites (e.g., this compound Phenol)

When compared to its phenolic metabolites, this compound generally exhibits higher toxicity to invertebrates and mammals. For the collembolan Folsomia candida, this compound is more toxic than this compound phenol apvma.gov.au. Similarly, for the cladoceran Daphnia carinata, this compound is toxic while its phenolic counterpart was not found to be toxic at concentrations up to 500 µg/L, suggesting that hydrolysis to the phenol form is a detoxification pathway for this species nih.gov. In rats, this compound is classified as extremely hazardous, whereas the phenol sulfoxide metabolite is only slightly toxic, with a significantly higher LD50 value fao.orgfao.orginchem.org. In contrast, for certain primary producers like algae, the phenolic metabolites, including this compound phenol, have been found to be more toxic than fenamiphos, while this compound itself was not toxic to the tested algal species up to 100 mg/L nih.gov.

Interactive Data Table: Comparative Toxicity of this compound and Phenolic Metabolites

| Species/Group | This compound | This compound Phenol | Relative Toxicity | Source(s) |

| Folsomia candida (Collembola) | More Toxic | Less Toxic | Sulfoxide > Phenol | apvma.gov.au |

| Daphnia carinata (Cladoceran) | Toxic | Not toxic up to 500 µg/L | Sulfoxide > Phenol | nih.gov |

| Rat (Mammal) | LD50: 1.4-4.1 mg/kg | LD50: 1200-1900 mg/kg | Sulfoxide >> Phenol | fao.orgfao.orginchem.org |

| Algae | Not toxic up to 100 mg/L | Toxic | Phenol > Sulfoxide | nih.gov |

This compound vs. Desisopropylated Metabolites

Desisopropylated metabolites are another class of fenamiphos breakdown products. In rats, desisopropyl-fenamiphos sulfoxide is formed during metabolism, though generally in low proportions fao.org. The acute toxicity of desisopropylated metabolites that retain the phosphate (B84403) ester structure is comparable to that of this compound. For instance, the oral LD50 values for rats for both this compound and desisopropylated sulfone metabolites fall within a similar range of high toxicity (1.4-4.1 mg/kg bw) fao.orgfao.org. Specifically, desisopropyl this compound has been shown to be very highly toxic to mammals, with an LD50 of 3.7 mg/kg in rats epa.gov. Furthermore, in vitro studies have demonstrated that both this compound and desisopropyl this compound are more potent inhibitors of plasma and erythrocyte cholinesterase than the parent fenamiphos inchem.org.

Interactive Data Table: Comparative Acute Toxicity of this compound and Desisopropylated Metabolites in Rats

| Compound | Acute Oral LD50 (mg/kg bw) | Toxicity Classification | Source(s) |

| This compound | 1.4 - 4.1 | Extremely Hazardous | fao.orgfao.orginchem.org |

| Desisopropyl this compound | ~3.7 | Very Highly Toxic | epa.gov |

| Desisopropyl Fenamiphos Sulfone | 1.4 - 4.1 | Extremely Hazardous | fao.orgfao.org |

Bioaccumulation and Bioconcentration in Environmental Organisms

The tendency of this compound to be taken up and retained by living organisms is a critical factor in its environmental risk assessment. Its behavior in primary producers, such as algae, and the subsequent implications for the food web are of particular importance.

Uptake and Accumulation by Algal Species

Research has shown that various algal species can take up and process fenamiphos and its metabolites. This compound, along with fenamiphos sulfone, is an oxidation product of the parent compound. researchgate.net Studies on the green alga Chlorococcum sp. demonstrated the bioaccumulation of both the parent fenamiphos and its metabolites. researchgate.netnih.gov In contrast, the aquatic alga Pseudokirchneriella subcapitata was found to accumulate only the metabolites, not the parent compound. researchgate.netnih.gov

Furthermore, investigations into cyanobacteria have identified their capacity to transform fenamiphos into its primary oxidation product, this compound. bhu.ac.in This transformation and subsequent accumulation by algae, which are at the base of the food chain, indicate a direct pathway for the entry of this compound into aquatic ecosystems. researchgate.netnih.gov While this compound and sulfone were found to be non-toxic to the tested algal species at concentrations up to 100 mg/L, their accumulation is significant. researchgate.netnih.gov

Table 1: Uptake and Accumulation of Fenamiphos and its Metabolites by Algal Species

| Algal Species | Compound(s) Accumulated | Reference |

| Chlorococcum sp. | Fenamiphos and its metabolites (including sulfoxide) | researchgate.net, nih.gov |

| Pseudokirchneriella subcapitata | Metabolites only (including sulfoxide) | researchgate.net, nih.gov |

| Various Cyanobacteria | Transform fenamiphos to this compound | bhu.ac.in |

Bioconcentration Potential in Aquatic Food Chains

The accumulation of this compound in algae has direct implications for the bioconcentration potential within aquatic food chains. researchgate.netnih.gov As primary producers, algae are consumed by primary consumers, such as Daphnia, which can lead to the transfer and potential magnification of the compound at higher trophic levels. researchgate.netnih.gov The contamination of water bodies with fenamiphos metabolites, therefore, poses a potential adverse impact on the entire food chain. researchgate.netnih.gov

Ecological Risk Implications of this compound Persistence and Mobility

Leaching Potential to Groundwater

This compound is notably more mobile in soil than its parent compound, fenamiphos. apvma.gov.auepa.govepa.gov This increased mobility gives it a significant potential to leach through the soil profile and contaminate groundwater. apvma.gov.auepa.gov The chemical characteristics of fenamiphos and its degradates, including high water solubility, contribute to this risk, particularly in vulnerable areas with, for example, sandy soils. epa.govresearchgate.net

Regulatory and environmental monitoring studies have confirmed this potential. Field evidence has shown that this compound is capable of leaching to groundwater. apvma.gov.au Detections of this compound in groundwater have been reported in various locations, including Florida and Australia, confirming its persistence and mobility in certain environments. epa.govresearchgate.net While the parent fenamiphos is considered less likely to leach significantly, the properties of the sulfoxide metabolite present a more direct threat to groundwater quality. apvma.gov.au

Table 2: Comparative Mobility and Leaching Potential

| Compound | Mobility in Soil | Leaching Potential | Groundwater Detections | Reference |

| Fenamiphos | Low to High (soil dependent) | Potential in vulnerable areas | Limited | apvma.gov.au, epa.gov |

| This compound | More mobile than parent | High | Yes (e.g., Florida, Australia) | apvma.gov.au, epa.gov, researchgate.net |

| Fenamiphos Sulfone | Less mobile than sulfoxide, more mobile than parent | Moderate to High | Yes (e.g., Florida) | apvma.gov.au, epa.gov |

Runoff Potential to Surface Waters

In addition to leaching, fenamiphos and its metabolites can contaminate surface waters via runoff. epa.gov Due to its relatively low soil/water partition coefficient, fenamiphos tends to dissolve in water rather than adsorb to soil particles, making it available for runoff for several weeks after application. epa.gov

Crucially, studies simulating rainfall have found that the majority of the total fenamiphos lost in runoff is in the form of this compound. researchgate.net In one study, this compound accounted for 51% to 93% of the total fenamiphos lost from larger plots (mesoplots) and 47% to 100% from smaller plots (microplots). researchgate.net The highest losses occurred in runoff events shortly after application, representing a "reasonable worst-case" scenario. researchgate.net These findings underscore that this compound is a primary contributor to the surface water contamination risk associated with the use of fenamiphos.

Analytical Methodologies for Detection and Quantification of Fenamiphos Sulfoxide

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical step to isolate Fenamiphos (B133129) sulfoxide (B87167) from complex matrices, remove interfering substances, and concentrate the analyte to levels suitable for detection. The choice of technique depends on the specific characteristics of the sample matrix.

Several methods have been developed for the extraction of Fenamiphos sulfoxide from soil. These techniques primarily use solvent extraction to separate the analyte from the solid soil particles. Methanol (B129727) and methylene (B1212753) chloride are commonly employed solvents. For instance, a methanolic extraction can recover 50-75% of the pesticide from soil samples. nih.gov Another approach involves a three-time extraction with methylene chloride after adjusting the soil's moisture content if necessary. epa.govepa.gov Following solvent extraction, a clean-up step, often using Florisil column chromatography, may be required to remove co-extracted impurities before analysis. epa.gov

| Extraction Solvent | Procedure Details | Reported Recovery | Source |

|---|---|---|---|

| Methanol | Soil samples are mixed with methanol and shaken for 2 hours. | 50-75% | nih.gov |

| Methanol/Water (2:1) | Soil is extracted with a methanol/water mixture. The methanol is removed by rotary evaporation, and the remaining aqueous solution is partitioned with ethyl acetate. | Not specified | fao.org |

| Methylene Chloride | Soil is extracted three times by shaking with methylene chloride. The combined extracts are filtered, dried with sodium sulfate, and concentrated. | Not specified | epa.gov |

For aqueous matrices, the low concentration of this compound often necessitates a pre-concentration step. Solid-phase extraction (SPE) is a widely used technique for this purpose. nhmrc.gov.au Disposable cartridges, such as Sep-Pak C18, are effective for extracting and concentrating the analyte from water samples, allowing for detection levels as low as 10 µg/L. nih.gov An alternative method is liquid-liquid extraction (LLE), where water samples are repeatedly extracted with an immiscible organic solvent like methylene chloride. epa.govepa.govnhmrc.gov.au The organic extracts are then combined, dried, and concentrated before instrumental analysis. epa.govepa.gov

| Technique | Procedure Details | Achievable Detection Limit | Source |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water sample is passed through a Sep-Pak C18 disposable cartridge to adsorb the analyte, which is then eluted with a small volume of solvent. | 10 µg/L | nih.gov |

| Liquid-Liquid Extraction (LLE) | A 500 mL water sample is transferred to a separatory funnel and extracted three times with 75 mL of methylene chloride. The combined organic phases are dried and evaporated. | Not specified | epa.gov |

The analysis of this compound in plant tissues requires extraction methods that can handle complex matrices with high levels of pigments, lipids, and other potential interferences. For tobacco, a method involving soaking the sample in water overnight followed by extraction with a dichloromethane (B109758) and acetone (B3395972) mixture has been developed. sphinxsai.com For a wider range of food commodities such as peppers, tomatoes, grapes, and tea, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently applied. researchgate.netlcms.cz This procedure typically involves an initial extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) clean-up step to remove interfering matrix components before analysis. lcms.cz

Chromatographic Separation and Detection Technologies

Following extraction and clean-up, chromatographic techniques are used to separate this compound from other compounds in the extract and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. One method utilizes a reverse-phase (RP) Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Another established HPLC method involves separation on a silica (B1680970) gel column with subsequent ultraviolet (UV) detection. nih.gov This approach has been successfully applied to the analysis of groundwater samples. nih.gov

| Column | Mobile Phase | Detection | Source |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (with formic acid) | sielc.com |

| Silica Gel (Normal Phase) | Not specified | Ultraviolet (UV) | nih.gov |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the determination of this compound. researchgate.net This method offers excellent selectivity and sensitivity, which often allows for the quantification of analytes in complex extracts with only minimal sample clean-up. researchgate.net LC-MS/MS has been successfully used to analyze this compound in challenging matrices like peppers and tomatoes, achieving low detection limits equivalent to 0.005 mg/kg in the matrix. researchgate.net The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with advanced mass spectrometers, such as triple quadrupole or high-resolution Orbitrap systems, enables rapid, high-throughput analysis of numerous pesticide residues, including this compound, in a single run. lcms.czlcms.cz For instance, a method using a UHPLC system with a triple quadrupole mass spectrometer has been validated for multi-pesticide residue analysis in grape, tea, and rice. lcms.cz

Capillary Electrophoresis (CE)

Capillary electrophoresis has been utilized for the simultaneous stereoselective determination of this compound and its related compounds. One developed CE-UV method employs a dual cyclodextrin (B1172386) (CD) system to achieve enantioseparation. This system consists of carboxymethyl-β-CD and hydroxypropyl-α-CD as chiral selectors within an acetic acid/ammonia buffer. The addition of methanol to the background electrolyte has been shown to significantly improve the resolution between the diastereoisomers of this compound. This methodology has been successfully applied to the analysis of soil samples, demonstrating its utility for environmental monitoring.

A key aspect of this CE method is the composition of the sample solvent, where the inclusion of methanol was found to be crucial for ensuring the complete solubility of the analytes and achieving baseline separation of the this compound enantiomers. The precision of this method, indicated by the relative standard deviation (RSD), was found to be in the range of 5.1-13.2% for the detection of fenamiphos and its metabolites in soil at concentrations in the parts per million range.

Gas Chromatography (GC)

Gas chromatography, particularly with a nitrogen-phosphorus detector (NPD), has proven to be a simple, rapid, and sensitive method for the determination of this compound. sphinxsai.com In one validated GC-NPD method, specific temperature programming is crucial for the effective separation of fenamiphos and its sulfoxide and sulfone metabolites. sphinxsai.com

The operational parameters for this method were meticulously established to ensure optimal performance. The column temperature was maintained at 230 °C, while the injection port and detector temperatures were set at 270 °C and 300 °C, respectively. sphinxsai.com This method demonstrated high accuracy, with the average recovery for this compound from spiked samples being 85.2%. sphinxsai.com The precision of the method was also notable, with Relative Standard Deviation (RSD) values of less than 2%. sphinxsai.com

It is important to note that the choice of GC column can significantly impact the analysis of fenamiphos metabolites. Some studies have reported that certain gas-liquid chromatographic columns, such as Carbowax 20M and Reoplex 400, can cause issues where it appears the oxidation of the sulfoxide to the sulfone was incomplete, resulting in the appearance of two distinct peaks. rsc.org However, the use of a DC 200 column showed only the sulphone peak after oxidation, indicating that column selection is critical to avoid analytical complications. rsc.org

Table 1: Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Value |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Column Temperature | 230 °C |

| Injection Port Temperature | 270 °C |

| Detector Temperature | 300 °C |

| Average Recovery | 85.2% |

| Precision (RSD) | < 2% |

Enantioselective Analytical Approaches

Chiral Chromatography Applications

The stereoselective determination of this compound, which possesses two chiral centers leading to four stereoisomers, has been accomplished using chiral High-Performance Liquid Chromatography (HPLC). An HPLC-UV method has been developed for the determination of the four stereoisomers of fenamiphos and its metabolites. This method utilizes a Chiralpak® AD-H column, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase (CSP). The validation of such chiral methods is crucial and should generally adhere to compendial and regulatory guidelines. chromatographyonline.com For the minor enantiomeric peaks, validation should include an assessment of sensitivity in addition to specificity, precision, linearity, accuracy, and range. chromatographyonline.com

Stereoselective Determination in Environmental Samples

The enantioselective behavior of fenamiphos and its metabolites in the environment necessitates analytical methods capable of stereospecific analysis in complex matrices. The aforementioned Capillary Electrophoresis with UV detection (CE-UV) method, employing a dual cyclodextrin system, has been successfully applied to the simultaneous stereoselective determination of fenamiphos and its metabolites, including this compound, in soil samples. This demonstrates the capability of CE for monitoring the environmental fate of these chiral compounds.

Method Validation and Performance Characteristics

Sensitivity and Detection Limits

The sensitivity of analytical methods for this compound is a critical performance characteristic, with various techniques offering different levels of detection. For instance, a High-Performance Liquid Chromatography (HPLC) method developed for the simultaneous determination of fenamiphos and its sulfoxide and sulfone metabolites in water achieved a minimum detection level of 10 micrograms per liter (µg/L) following pre-concentration of the samples. nih.gov

In the analysis of food matrices, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of fenamiphos and its metabolites in peppers and tomatoes reported a detection limit of 1 ng/ml, which is equivalent to 0.005 mg/kg in the sample matrix. researchgate.net Furthermore, a multi-residue analysis method for pesticides in cucumber, also using LC-MS/MS, established a Limit of Quantification (LOQ) of 10 µg/kg for this compound. shimadzu.com

For environmental samples, a gas chromatographic method for the determination of fenamiphos and its metabolites in water had a limit of determination of 0.2 µg/L. epa.gov The same study reported a limit of determination of 10 µg/kg for soil samples. epa.gov

Table 2: Sensitivity and Detection Limits of Various Analytical Methods for this compound

| Analytical Technique | Matrix | Detection/Quantification Limit |

| HPLC | Water | 10 µg/L (Minimum Detection Level) |

| LC-MS/MS | Peppers and Tomatoes | 0.005 mg/kg (Detection Limit) |

| LC-MS/MS | Cucumber | 10 µg/kg (LOQ) |

| Gas Chromatography | Water | 0.2 µg/L (Limit of Determination) |

| Gas Chromatography | Soil | 10 µg/kg (Limit of Determination) |

Accuracy and Precision

The accuracy and precision of an analytical method are paramount for ensuring reliable quantification of this compound in various matrices. Accuracy refers to the closeness of a measured value to a standard or known true value, often expressed as percent recovery. Precision evaluates the reproducibility of the method, indicating the degree of agreement among a series of measurements, and is typically expressed as the relative standard deviation (RSD).

Several studies have validated the accuracy and precision of methods for determining this compound. In one gas chromatography (GC) method developed for analyzing fenamiphos and its metabolites in tobacco, the accuracy was confirmed through recovery studies at different spiking levels. sphinxsai.com For this compound, the average recovery was 85.2%, with RSD values consistently below 2%, indicating high precision. sphinxsai.com

Another improved method using capillary gas chromatography with thermionic detection demonstrated good recoveries for fenamiphos and its metabolites, this compound and fenamiphos sulfone, from fortified turfgrass and soil samples. acs.org Across fortification levels ranging from 0.005 to 1.0 ppm, the recoveries for the three compounds were between 80.1% and 96.3%. acs.org

In the context of environmental monitoring, a gas chromatographic method was assessed for its performance in water and soil matrices. epa.gov For water samples fortified at 1 and 10 ppb, the average total recovery for fenamiphos, this compound, and fenamiphos sulfone was 95%, with an RSD of 16%. epa.gov In soil samples spiked at 20 and 50 ppb, the average total recovery was 79%, with a lower RSD of 5%, demonstrating acceptable accuracy and precision in complex environmental samples. epa.gov

The following table summarizes the accuracy and precision data from various analytical methods for this compound.

Table 1: Accuracy and Precision of this compound Analytical Methods

| Analytical Method | Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Gas Chromatography (GC) sphinxsai.com | Tobacco | Multiple Levels | 85.2% | < 2% |

| Capillary GC with Thermionic Detection acs.org | Turfgrass & Soil | 0.005 - 1.0 ppm | 80.1% - 96.3% (for parent & metabolites) | Not Specified |

| Gas Chromatography epa.gov | Water | 1 & 10 ppb | 95% (for parent & metabolites) | 16% |

Robustness and Transferability

Robustness in analytical chemistry refers to a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. Transferability is the ability of a method to be successfully transferred from one laboratory to another, which is crucial for inter-laboratory validation and consistent regulatory monitoring.

While specific data on the transferability of this compound detection methods between different laboratories is not extensively detailed in the literature, the robustness of certain analytical techniques has been highlighted. For instance, methods employing molecularly imprinted polymers (MIPs) for sensor-based detection have demonstrated greater robustness against interferences from the sample matrix. d-nb.info This enhanced selectivity and resilience to interference are key attributes of a robust method, particularly for complex biological or environmental samples. d-nb.info

The validation of any analytical method should, in principle, include an assessment of its robustness. wjarr.com This involves introducing small changes to parameters such as solvent composition, pH, temperature, or flow rate and observing the effect on the analytical results. A method that yields consistent and reliable data despite these minor variations is considered robust. researchgate.net For methods intended for widespread use, such as in regulatory compliance, demonstrating both robustness and successful transfer between laboratories is a critical step in the validation process. americanpharmaceuticalreview.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Fenamiphos |

| Fenamiphos sulfone |

Environmental Risk Assessment and Regulatory Science Pertaining to Fenamiphos Sulfoxide

Inclusion of Fenamiphos (B133129) Sulfoxide (B87167) in Environmental Risk Assessments

Fenamiphos sulfoxide, a primary metabolite of the organophosphate nematicide Fenamiphos, is a key component in environmental risk assessments due to its inherent toxicity and environmental behavior.

Consideration as a Toxicologically Significant Metabolite

Regulatory bodies and scientific literature consistently recognize this compound as a toxicologically significant metabolite of Fenamiphos. apvma.gov.auinchem.orgepa.gov This designation stems from its acute toxicity, which in some cases is comparable to or even greater than the parent compound. fao.orgepa.gov For instance, the oral LD50 value for this compound in rats is in the range of 2-25 mg/kg bw, similar to the parent compound. apvma.gov.au The primary mechanism of toxicity for both Fenamiphos and its sulfoxide metabolite is the inhibition of the enzyme cholinesterase. fao.orgepa.gov

Environmental risk assessments by agencies such as the U.S. Environmental Protection Agency (EPA) explicitly include this compound in their evaluations. epa.govepa.gov The rationale is that the combined residues of the parent compound and its toxic metabolites, including the sulfoxide and sulfone, represent the total toxic residue to which organisms may be exposed. researchgate.net This approach acknowledges that the degradation of Fenamiphos in the environment leads to the formation of these equally or more toxic compounds. researchgate.net

The Australian Pesticides and Veterinary Medicines Authority (APVMA) also considers this compound and other metabolites in its reviews, noting that for the purposes of occupational health and safety risk assessment, the toxicity of the parent chemical and its sulfoxide and sulfone degradation products are treated as additive. apvma.gov.au

Derivation of Environmental Exposure Concentrations (EECs)

Estimated Environmental Concentrations (EECs) for Fenamiphos and its metabolites are crucial for risk assessment. These concentrations are derived using models like the PRZM-EXAMS model, which simulates the fate and transport of pesticides in the environment. epa.gov The EECs are then compared to ecotoxicological endpoints to determine potential risks to non-target organisms. epa.gov

The mobility of this compound is a significant factor in determining its EECs. Laboratory and field studies have shown that this compound is more mobile and has a greater potential to leach into the soil than the parent compound, Fenamiphos. epa.govepa.gov This increased mobility can lead to its presence in both surface and groundwater, thereby increasing the potential for exposure to aquatic organisms. epa.govresearchgate.net For example, studies on turf have shown that while parent Fenamiphos may not be detected in deeper soil layers, this compound can be found at significant depths. epa.gov This highlights the importance of including the sulfoxide in exposure modeling to avoid underestimating the environmental risk.

Data Gaps and Uncertainties in Risk Characterization

Despite its recognized importance, significant data gaps and uncertainties persist in the risk characterization of this compound, which can impact the comprehensiveness and accuracy of environmental risk assessments.

Lack of Comprehensive Toxicity Data for Specific Organisms

A notable data gap is the lack of comprehensive toxicity data for this compound for a wide range of non-target organisms. While acute toxicity data exists for some species, such as certain fish and aquatic invertebrates, there is a scarcity of information on chronic toxicity and effects on other important environmental receptors. epa.govapvma.gov.au For example, while this compound is known to be very highly toxic to freshwater invertebrates, with a 48-hour LC50 of 7.5 ppb for Daphnia magna, data on other invertebrate species may be limited. epa.govepa.gov

Specifically, the U.S. EPA has noted a lack of subacute toxicity data for the sulfoxide/sulfone metabolites in avian species. epa.gov This is a critical gap, as the parent compound is known to be very highly toxic to birds. epa.gov Similarly, while it is presumed that Fenamiphos and its degradates are very highly toxic to reptiles and amphibians, specific toxicity data for these groups are often lacking. epa.gov

The following table summarizes available acute toxicity data for this compound in selected aquatic organisms:

Insufficient Persistence Data for Degradates in Certain Environments

While it is known that Fenamiphos degrades to this compound, and subsequently to Fenamiphos sulfone, there is a lack of comprehensive data on the persistence of these degradates in various environmental compartments. epa.govresearchgate.net The persistence of this compound can be significant, with one study indicating a photolysis half-life of up to 96 days in aqueous systems under a 12:12 hour light:dark cycle. apvma.gov.au In soil, the degradation pathway involves the rapid oxidation of Fenamiphos to its sulfoxide, which then slowly oxidizes to the sulfone, leading to an accumulation of the sulfoxide. researchgate.net

The U.S. EPA has identified that persistence data for the degradates are incomplete, although they appear to be at least as persistent as the parent compound in soil. epa.gov This lack of data is a significant uncertainty in risk assessments, as the long-term presence of these toxic metabolites in the environment could lead to prolonged exposure for non-target organisms. The rate of degradation is also influenced by environmental factors such as soil type, temperature, and microbial activity, further complicating the prediction of its environmental fate. nih.gov

The following table outlines the degradation products of Fenamiphos in soil:

Unfinalized Toxicological Characterization for Groundwater Metabolites

A significant issue highlighted in the peer review of the pesticide risk assessment for Fenamiphos at the European Union level is the unfinalized toxicological characterization for groundwater metabolites. nih.gov This includes not only this compound (referred to as M01 in the report) but also other metabolites. The lack of established toxicological reference values for these metabolites means that a conclusive consumer risk assessment for intake via groundwater cannot be finalized. nih.gov

Regulatory Frameworks and Decision-Making

The environmental risk profile of this compound, a primary metabolite of the nematicide fenamiphos, plays a critical role in the regulatory evaluation and subsequent decisions regarding its parent compound. Regulatory agencies worldwide consider the fate and toxicity of significant metabolites in their risk assessments, and this compound's characteristics have been a driving factor in the review and restriction of fenamiphos use.

Role in Pesticide Review and Reconsideration Processes

In the United States, the EPA's Interim Reregistration Eligibility Decision (IRED) for fenamiphos heavily considered the risks posed by its sulfoxide and sulfone metabolites. epa.govepa.gov The assessment noted that these degradates are very highly toxic to birds and mammals. epa.gov Furthermore, this compound was identified as being more mobile in soil than the parent compound, increasing the potential for it to leach into groundwater. epa.govapvma.gov.au The EPA's environmental risk assessment concluded that fenamiphos, in part due to the high toxicity of its degradates like the sulfoxide, posed significant risks to terrestrial and aquatic organisms. epa.govepa.gov

Similarly, the APVMA's reconsideration of fenamiphos in Australia was initiated due to concerns about toxicology, environmental impact, residues, and occupational health and safety. apvma.gov.auapvma.gov.au The review explicitly stated that fenamiphos and its toxic metabolites, this compound and fenamiphos sulfone, were demonstrated to leach into groundwater. apvma.gov.auapvma.gov.au The Australian assessment treated the toxicity of the parent chemical and its sulfoxide and sulfone degradation products as additive for the purposes of the occupational health and safety risk assessment. apvma.gov.au The residue definition for fenamiphos in Australia includes the sum of fenamiphos, its sulfoxide, and its sulfone, reflecting the regulatory importance of these metabolites. apvma.gov.au

The European Food Safety Authority (EFSA) also identified this compound (referred to as M01) as a relevant metabolite in its peer review of the pesticide risk assessment for fenamiphos. pic.intnih.gov The residue definition for monitoring in plants includes fenamiphos, this compound, and fenamiphos sulfone. nih.gov

Table 1: Role of this compound in Regulatory Review Processes

| Regulatory Agency/Body | Role of this compound in Review Process | Key Findings/Concerns | Source(s) |

| U.S. EPA | Included as a major, toxic degradate in the Interim Reregistration Eligibility Decision (IRED) for fenamiphos. | Very high toxicity to terrestrial organisms; high toxicity to freshwater invertebrates; more mobile than parent compound with potential to leach to groundwater. | epa.govepa.govepa.gov |

| APVMA (Australia) | Considered a toxicologically significant metabolite in the reconsideration of fenamiphos. Residue definition includes the sulfoxide and sulfone. | Potential to leach to groundwater; toxicity considered additive with parent compound for risk assessment. | apvma.gov.auapvma.gov.auapvma.gov.auapvma.gov.au |

| EFSA (European Union) | Identified as a relevant metabolite (M01) in the peer review for the renewal of fenamiphos approval. | Included in the residue definition for monitoring in plant commodities. | pic.intnih.gov |

Impact on Approval Status and Use Restrictions of Parent Compound

The significant risks associated with this compound have had a direct and decisive impact on the regulatory status and approved uses of fenamiphos. apvma.gov.auepa.gov

In the United States, the findings of the IRED, which highlighted risks from drinking water contamination in areas with vulnerable soils and shallow water tables, led the sole registrant at the time, Bayer Corporation, to request a voluntary cancellation and phase-out of all existing fenamiphos registrations. epa.govepa.gov This decision was made rather than committing to develop the additional data required by the EPA to better characterize the risks. epa.govepa.govfederalregister.gov Consequently, the EPA approved a multi-year phase-out of fenamiphos use, culminating in the cancellation of all product registrations and a prohibition on sale and distribution. epa.govufl.edu

The phase-out schedule stipulated that all use of fenamiphos in areas with extremely vulnerable soils and shallow water tables was to cease by May 31, 2005, with use on all other soils ending by May 31, 2007. epa.govufl.edu This action was a direct result of the unacceptable risk posed by the leaching of fenamiphos and its mobile degradates, like this compound, into drinking water sources. epa.govepa.gov

In Australia, the APVMA's review also resulted in significant regulatory action. While the approval of the active constituent was affirmed, the registration of products for home garden use was not supported due to toxicity concerns. apvma.gov.au The environmental risk assessment concluded that most use patterns posed an unacceptable risk to birds, aquatic organisms, and other non-target organisms, partly due to the properties of the sulfoxide and sulfone metabolites. apvma.gov.au This led to varied label instructions and the cancellation of previous label approvals to mitigate these risks. apvma.gov.au

Table 2: Regulatory Actions on Fenamiphos Influenced by Metabolite Risks

| Jurisdiction | Regulatory Action | Rationale Linked to this compound/Metabolites | Effective Dates | Source(s) |

| United States | Voluntary cancellation and phase-out of all registrations. | Risk of drinking water contamination from leaching in vulnerable areas. Registrant opted not to provide further data on these risks. | Phase-out from 2002; use in vulnerable areas ended May 31, 2005; all other uses ended May 31, 2007. | epa.govepa.govufl.edu |

| Australia | Varied label approvals, cancellation of home garden use. | Unacceptable risk to birds, aquatic, and terrestrial organisms; demonstrated leaching of fenamiphos and its toxic metabolites to groundwater. | Review completed in 2013, followed by a one-year phase-out for label changes. | apvma.gov.auapvma.gov.au |

| European Union | Non-renewal of approval for fenamiphos. | Identification of high risk to soil organisms from metabolites and data gaps concerning the environmental fate of other phenol (B47542) metabolites. | Authorizations withdrawn by March 23, 2021. | pic.intresearchgate.net |

International Regulatory Status and Harmonization Efforts

The regulatory status of fenamiphos, and by extension its sulfoxide metabolite, varies internationally, though the trend has been toward greater restriction. There are ongoing, albeit not fully harmonized, international processes for managing hazardous chemicals.

Fenamiphos is not approved for use in the European Union or the United Kingdom. pic.intherts.ac.uk In the United States, all registrations for fenamiphos have been cancelled, although import tolerances for residues on certain commodities like bananas, citrus, and pineapple may still exist. epa.govpesticideinfo.org In Australia, while the active constituent approval was affirmed, its use is subject to significant restrictions and revised label requirements based on the comprehensive risk assessment. apvma.gov.auapvma.gov.au

Efforts toward international harmonization in pesticide regulation are facilitated by organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), which provide guidelines on data requirements for registration. fao.org The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade is a key instrument for managing the global trade of hazardous substances. However, fenamiphos is not currently listed under the UNEP Prior Informed Consent (PIC) procedure. pesticideinfo.org The European Union did notify the Secretariat of the Rotterdam Convention of its final regulatory action regarding the non-renewal of fenamiphos. pic.int

While different jurisdictions conduct their own risk assessments, the scientific data and concerns—particularly regarding the mobility and toxicity of this compound—are often shared and considered, leading to broadly similar restrictive trends across developed nations. apvma.gov.auapvma.gov.au For instance, the US EPA's 2002 IRED was referenced in the APVMA's preliminary review findings. apvma.gov.au This sharing of information reflects a de facto harmonization of the scientific basis for regulatory decisions, even if the final legal frameworks and timelines differ.

Remediation and Mitigation Strategies for Fenamiphos Sulfoxide Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic potential of biological organisms to degrade or detoxify contaminants. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.

Microbial Degradation and Detoxification Potential

Microorganisms play a crucial role in the breakdown of fenamiphos (B133129) and its metabolite, fenamiphos sulfoxide (B87167), in the environment. bu.edu.egoup.com Several bacterial genera, including Pseudomonas, Paenibacillus, and Streptomyces, have demonstrated the ability to degrade fenamiphos. bu.edu.eg The primary pathway of microbial action involves the oxidation of fenamiphos to fenamiphos sulfoxide (FSO) and subsequently to fenamiphos sulfone (FSO2). bu.edu.egoup.com In soils with a history of fenamiphos application, an enhanced biodegradation process is often observed, where FSO is rapidly hydrolyzed to this compound phenol (B47542) (FSO-OH) and then mineralized to carbon dioxide. bu.edu.eg

Research has shown that certain bacterial strains can utilize fenamiphos as a sole source of carbon and nitrogen. bu.edu.eg For instance, Paenibacillus polymyxa has been found to be more efficient at decomposing fenamiphos in liquid cultures compared to Pseudomonas fluorescens and Streptomyces aureofaciens. bu.edu.eg The degradation process is influenced by environmental factors such as temperature and pH, with increased temperatures generally leading to higher degradation rates. tandfonline.com The presence of a microbial consortium can also enhance the degradation process through synergistic effects. bu.edu.eg

Algal Transformation and Bioremediation Capacity

Algae, including both green algae and cyanobacteria, have shown significant potential for the bioremediation of fenamiphos and its sulfoxide metabolite. researchgate.netnih.gov These photosynthetic organisms can transform fenamiphos into less harmful compounds through metabolic processes.

Numerous studies have identified specific microalgal species capable of degrading fenamiphos. All tested species of green algae and cyanobacteria have been shown to transform fenamiphos into its primary oxidation product, this compound (FSO). researchgate.netnih.gov A majority of these species can further hydrolyze FSO to this compound phenol (FSOP). researchgate.netnih.gov

Species such as Chlorella sp. have demonstrated a remarkable ability to detoxify fenamiphos, with one study reporting a transformation of over 99% of the insecticide within four days. core.ac.uk Other notable species include strains of Scenedesmus sp., Chlamydomonas sp., Stichococcus sp., and cyanobacteria like Nostoc muscorum and Anabaena sp. researchgate.netsemanticscholar.org Both aquatic algae like Pseudokirchneriella subcapitata and terrestrial algae such as Chlorococcum sp. are capable of transforming fenamiphos, FSO, and fenamiphos sulfone (FSO2). researchgate.netnih.gov

Table 1: Microalgal Species Involved in this compound Remediation

| Species | Transformation Products | Reference |

|---|---|---|

| Chlorella sp. | This compound (FSO) | core.ac.uk |

| Scenedesmus sp. (MM1 & MM2) | FSO, this compound phenol (FSOP) | semanticscholar.org |